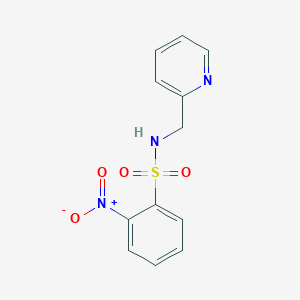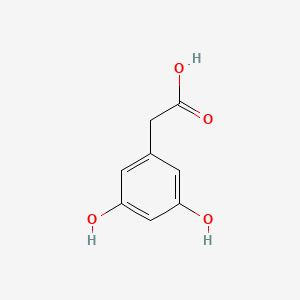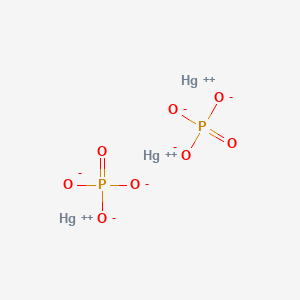
p-Isopropyl-α-Methylstyrol
Übersicht
Beschreibung
p-Isopropyl-alpha-methylstyrene: is an organic compound with the molecular formula C12H16. It is also known as 1-(1-Methylethenyl)-4-(1-methylethyl)benzene. This compound is a derivative of styrene, where the alpha position is substituted with an isopropyl group. It is a colorless liquid with a distinct aromatic odor and is used in various industrial applications.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Polymerization: p-Isopropyl-alpha-methylstyrene is used as a monomer in the production of specialty polymers and copolymers. These polymers exhibit unique properties such as high thermal stability and resistance to chemical degradation.
Catalysis: The compound is used as a ligand in catalytic reactions, particularly in the synthesis of complex organic molecules.
Biology and Medicine:
Drug Development: p-Isopropyl-alpha-methylstyrene derivatives are investigated for their potential use in pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry:
Adhesives and Coatings: The compound is used in the formulation of adhesives and coatings due to its excellent binding properties and chemical resistance.
Fragrance Industry: It is used as an intermediate in the synthesis of aromatic compounds for the fragrance industry.
Wirkmechanismus
Target of Action
p-Isopropyl-alpha-methylstyrene is primarily involved in the process of cationic polymerization . The primary targets of this compound are the monomers that participate in the polymerization process. The role of these monomers is to react with the p-Isopropyl-alpha-methylstyrene to form a polymer chain.
Mode of Action
The compound interacts with its targets through a process known as cationic polymerization . This is a type of chain-growth polymerization where a cationic center is involved in the reaction. The compound, p-Isopropyl-alpha-methylstyrene, acts as a monomer that forms a polymer chain by reacting with other monomers .
Biochemical Pathways
The primary biochemical pathway affected by p-Isopropyl-alpha-methylstyrene is the polymerization pathway. The compound acts as a monomer that can form a polymer chain by reacting with other monomers. The downstream effects of this pathway include the formation of a polymer chain, which can have various applications in the field of materials science .
Result of Action
The primary result of the action of p-Isopropyl-alpha-methylstyrene is the formation of a polymer chain through the process of cationic polymerization . This polymer chain can have various physical properties depending on the specific conditions of the polymerization process.
Action Environment
The action of p-Isopropyl-alpha-methylstyrene is influenced by several environmental factors. For instance, the temperature and the presence of a catalyst can significantly affect the rate and efficiency of the polymerization process . Additionally, the compound’s action, efficacy, and stability can be influenced by the solvent in which the reaction takes place .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method for synthesizing p-Isopropyl-alpha-methylstyrene involves the Friedel-Crafts alkylation of p-isopropylbenzene with acetone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Dehydrogenation: Another method involves the dehydrogenation of p-isopropyl-alpha-methylbenzene using a suitable dehydrogenation catalyst at elevated temperatures.
Industrial Production Methods: Industrial production of p-Isopropyl-alpha-methylstyrene often involves the catalytic dehydrogenation of p-isopropyl-alpha-methylbenzene. This process is carried out in the presence of a metal catalyst such as platinum or palladium at high temperatures to achieve the desired conversion.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: p-Isopropyl-alpha-methylstyrene can undergo oxidation reactions to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of p-Isopropyl-alpha-methylstyrene can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, leading to the formation of the corresponding alkane.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring is substituted with various electrophiles such as halogens, nitro groups, or sulfonic acid groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: p-Isopropyl-alpha-methylbenzyl alcohol or p-isopropyl-alpha-methylbenzyl ketone.
Reduction: p-Isopropyl-alpha-methylbenzene.
Substitution: p-Isopropyl-alpha-methylstyrene derivatives with various substituents on the aromatic ring.
Vergleich Mit ähnlichen Verbindungen
Alpha-methylstyrene: Similar in structure but lacks the isopropyl group at the para position.
p-Methylstyrene: Similar but has a methyl group instead of an isopropyl group at the para position.
p-Isopropylstyrene: Similar but lacks the alpha-methyl group.
Uniqueness: p-Isopropyl-alpha-methylstyrene is unique due to the presence of both the isopropyl group at the para position and the alpha-methyl group. This combination imparts distinct chemical properties, such as increased reactivity in electrophilic aromatic substitution reactions and enhanced stability in polymerization processes.
Eigenschaften
IUPAC Name |
1-propan-2-yl-4-prop-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5-8,10H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCNZCCURGYSDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178580 | |
| Record name | p-Isopropyl-alpha-methylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2388-14-9 | |
| Record name | 1-(1-Methylethenyl)-4-(1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2388-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Isopropyl-alpha-methylstyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002388149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Isopropenylisopropylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93801 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Isopropyl-alpha-methylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-isopropyl-α-methylstyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


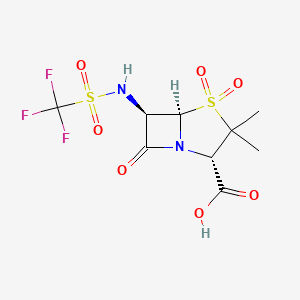
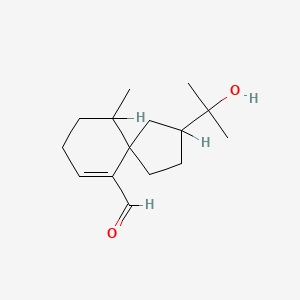
![Phenol, 4-[(1E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-[4-(1-methylethyl)phenyl]-1-buten-1-yl]-, 1-(dihydrogen phosphate)](/img/structure/B1218124.png)
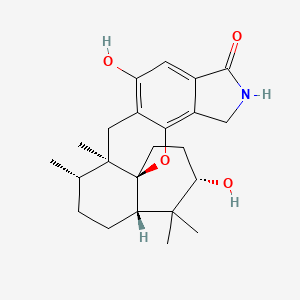
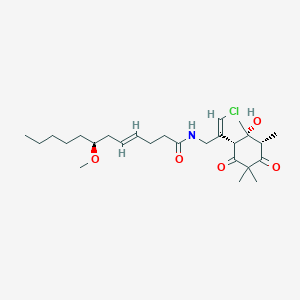
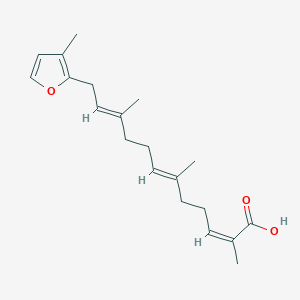
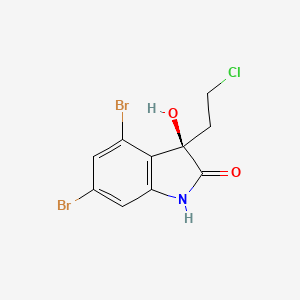
![N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B1218132.png)
![2-[[4-methyl-5-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]-N-(4-methylphenyl)acetamide](/img/structure/B1218135.png)
